5-Mercapto-1H-tetrazole-1-acetic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-Mercapto-1H-tetrazole-1-acetic acid involves various chemical methods. For example, a process has been reported where 5-amino tetrazole is synthesized from hydrazine hydrate and cyanamide, followed by a series of reactions leading to the desired product with a total yield higher than 65% (Tao, 2013).
Molecular Structure Analysis
The molecular structure of 5-Mercapto-1H-tetrazole-1-acetic acid has been studied through various analytical methods. For example, transition metal complexes with this compound have been synthesized and characterized using X-ray crystallography, revealing complex structures with interconnected helices and two-dimensional layers (Qing Yu et al., 2012).
Chemical Reactions and Properties
The compound participates in reactions characteristic of mercapto and tetrazole groups. It acts as a capping ligand for metal nanoparticles due to its strong coordination ability, leading to stable, water-soluble nanoparticles with potential applications in various fields (M. N. Nichick et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point of 5-Mercapto-1H-tetrazole-1-acetic acid are determined through experimental studies. These properties are essential for understanding its behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other substances, define the compound's potential uses. For example, tetrazole derivatives, including those similar to 5-Mercapto-1H-tetrazole-1-acetic acid, have been investigated as corrosion inhibitors for metals in chloride solutions, showcasing their protective characteristics (F. Zucchi et al., 1996).
Scientific Research Applications
Corrosion Inhibitor for Copper : Tetrazole derivatives, including 5-mercapto-1H-tetrazole-1-acetic acid, have been studied for their action as corrosion inhibitors for copper in chloride solutions (Zucchi, Trabanelli, & Fonsati, 1996).
Transition Metal Complex Synthesis : It has been used in the synthesis and characterization of transition metal complexes, which exhibit unique structures and properties (Qing Yu et al., 2012).
Stabilization of Metal Nanoparticles : This compound acts as a novel capping ligand for the stabilization of metal nanoparticles in water, offering a new method in nanoparticle synthesis and stabilization (Nichick et al., 2013).
Antimicrobial Activity : In the form of novel benzimidazole derivatives, it has been involved in antimicrobial activity studies (Zaheeruddin, 2012).
Radiopharmaceutical Synthesis : It has been used as an intermediate in the synthesis of radiopharmaceuticals for metabolic profiling studies (Maxwell & Tran, 2017).
Electrochemical Applications : Studies on its adsorption on metal surfaces, contributing to a better understanding of electrochemical processes (Szöcs et al., 2004).
Copper Corrosion Inhibition : 1-Ethyl-5-mercapto-1H-tetrazole, a related compound, has been explored for copper corrosion inhibition in acidic solutions (Huang, 2022).
Electroplating Process Improvement : Tetrazole derivatives, including 5-mercapto-1H-tetrazole-1-acetic acid, have been studied for their role in improving the electroplating process of copper microvias (Lei et al., 2015).
Brass Corrosion Inhibition : It has been evaluated as a corrosion inhibitor for brass in acidic solutions (Mihit et al., 2006).
Corrosion Inhibition for Steel : 5-Mercapto-1-methyltetrazole, a similar compound, has been effective as a corrosion inhibitor for steel in acidic mediums (Tan et al., 2020).
properties
IUPAC Name |
2-(5-sulfanylidene-2H-tetrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2S/c8-2(9)1-7-3(10)4-5-6-7/h1H2,(H,8,9)(H,4,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTQEHLQKASWQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=S)N=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206357 | |
Record name | 2,5-Dihydro-5-thioxo-1H-tetrazol-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Mercapto-1H-tetrazole-1-acetic acid | |
CAS RN |
57658-36-3 | |
Record name | 2,5-Dihydro-5-thioxo-1H-tetrazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57658-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dihydro-5-thioxo-1H-tetrazol-1-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057658363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dihydro-5-thioxo-1H-tetrazol-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dihydro-5-thioxo-1H-tetrazol-1-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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